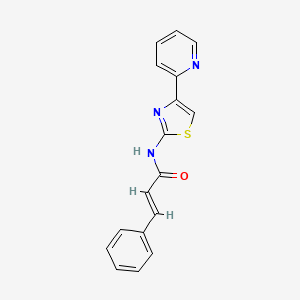

N-(4-(pyridin-2-yl)thiazol-2-yl)cinnamamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-(pyridin-2-yl)thiazol-2-yl)cinnamamide is a compound that falls within the category of cinnamamide derivatives. These compounds are of significant interest in medicinal chemistry due to their potential biological activities. Although the specific compound N-(4-(pyridin-2-yl)thiazol-2-yl)cinnamamide is not directly mentioned in the provided papers, similar compounds with thiazolyl and pyridinyl moieties have been synthesized and evaluated for their biological activities, such as cytotoxic effects against cancer cell lines and antimycobacterial activity against M. tuberculosis .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions starting from basic heterocyclic precursors. For instance, the synthesis of 4-(4-substituted-thiazol-2-ylamino)-N-(pyridin-2-yl) benzene-sulfonamides involved the use of substituted thiazoles and amines to create the final sulfonamide derivatives . Similarly, the imidazo[1,2-a]pyridine amide-cinnamamide hybrids were synthesized by linking imidazo[1,2-a]pyridine amide with cinnamamide via an alkyl carbon chain . These methods suggest that the synthesis of N-(4-(pyridin-2-yl)thiazol-2-yl)cinnamamide would likely involve the formation of the thiazolyl moiety followed by its coupling with the cinnamamide group.

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized by the presence of heterocyclic rings such as thiazole and pyridine, which are known to contribute to the biological activity of the molecules. The structural confirmation of such compounds is typically achieved through spectroscopic methods like 1H NMR, 13C NMR, IR, and MS, as seen in the synthesis of N-(thieno[2,3-b]pyridin-3-yl)acetamide compounds . These techniques would also be applicable in analyzing the molecular structure of N-(4-(pyridin-2-yl)thiazol-2-yl)cinnamamide.

Chemical Reactions Analysis

The chemical reactivity of cinnamamide derivatives is influenced by the substituents on the thiazole and pyridine rings. The presence of these heterocycles can affect the electron distribution within the molecule, thereby influencing its reactivity towards various reagents. The papers provided do not detail specific chemical reactions for N-(4-(pyridin-2-yl)thiazol-2-yl)cinnamamide, but they do suggest that similar compounds can undergo further functionalization or act as intermediates in the synthesis of more complex molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are largely determined by their molecular structure. The heteroatoms in the thiazole and pyridine rings can contribute to the polarity, solubility, and overall chemical stability of the molecule. While the provided papers do not give explicit details on the physical and chemical properties of N-(4-(pyridin-2-yl)thiazol-2-yl)cinnamamide, they do imply that related compounds have been successfully utilized in biological assays, suggesting a degree of stability and solubility appropriate for such applications .

科学的研究の応用

Quantum Chemical Analysis

N-(Pyridin-2-yl)thiazol-2-amine, a related compound, exhibits dynamic tautomerism and divalent N(I) character. Quantum chemical analysis reveals six competitive isomeric structures, some possessing divalent N(I) character. This class of compounds shows a competition between the thiazole and pyridine groups for accommodating tautomeric hydrogen, leading to electron-donating properties in the R-N←L structure. This analysis highlights the potential for exploring electronic distribution, tautomeric preferences, and protonation energy (Bhatia, Malkhede, & Bharatam, 2013).

Structural Characterization

The structural characterization of related compounds like N-(6-methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine mono-hydrobromide monohydrate reveals distinct protonation sites and hydrogen bonding patterns. This has implications for understanding the intermolecular interactions and the three-dimensional hydrogen-bonded networks of similar compounds (Böck et al., 2021).

Antimicrobial Activity

Related amido-linked bis-heterocycles, including thiazoles, have been explored for antimicrobial activity. For example, chlorosubstituted imidazolyl cinnamamide derivatives displayed strong antibacterial and antifungal activities, suggesting potential applications in combating microbial infections (Padmavathi, Kumari, Venkatesh, & Padmaja, 2011).

Antitumor and Antimicrobial Studies of Metal Complexes

Zinc(II) complexes with pyridine thiazole derivatives have shown significant antimicrobial and antitumor activities. The biological activity studies suggest that these metal complexes could be more active than the free ligands, with some compounds showing specificity for certain bacteria or cancer cell lines (Xun-Zhong et al., 2020).

COVID-19 Inhibition

Pyridine and thiazole derivatives have been reported for their antiviral activity, including potential inhibition of COVID-19. Molecular docking and dynamic simulation studies targeting the SARS-CoV-2 main protease suggest that these compounds could represent significant advancements in combating COVID-19 (Alghamdi et al., 2023).

Synthesis and Characterization

The synthesis of biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines has been achieved through an oxidative C–S bond formation strategy, employing phenyliodine(III) bis(trifluoroacetate) as the oxidant. This metal-free approach offers broad substrate scope and simple product purification, indicating its potential for synthesizing related compounds (Mariappan, Rajaguru, Roja, Muthusubramanian, & Bhuvanesh, 2016).

将来の方向性

特性

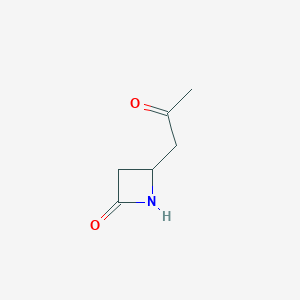

IUPAC Name |

(E)-3-phenyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3OS/c21-16(10-9-13-6-2-1-3-7-13)20-17-19-15(12-22-17)14-8-4-5-11-18-14/h1-12H,(H,19,20,21)/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQDKRHWFGXHGNE-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=NC(=CS2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC2=NC(=CS2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(pyridin-2-yl)thiazol-2-yl)cinnamamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-2-Cyano-3-[4-(3-oxopiperazin-1-yl)phenyl]prop-2-enamide](/img/structure/B3014172.png)

![(3Ar,6aR)-3a-(trifluoromethyl)-2,3,4,5,6,6a-hexahydrothieno[2,3-c]pyrrole 1,1-dioxide](/img/structure/B3014173.png)

![2-[3-(4-Methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B3014175.png)

![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide](/img/structure/B3014176.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide](/img/structure/B3014177.png)

![1-(2-Methoxyphenyl)-4-[(3-methylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B3014178.png)

![methyl 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3014179.png)

![4-methoxy-N-[(4-methoxyphenyl)methyl]naphthalene-1-sulfonamide](/img/structure/B3014194.png)